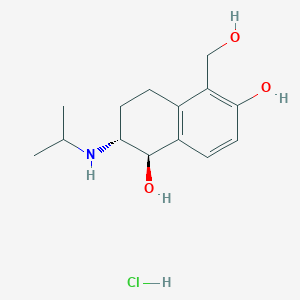
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.
Amination: Introduction of the isopropylamino group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Using large reactors to carry out the hydroxylation and amination reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Amines and catalysts like palladium on carbon are employed for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Various amine derivatives.
科学的研究の応用
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride exerts its effects primarily through its action as a beta-2 agonist. It binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
類似化合物との比較
Similar Compounds
Salbutamol: Another beta-2 agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used in the treatment of asthma and COPD.
Uniqueness
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of hydroxyl and isopropylamino groups contributes to its potent bronchodilatory effects and makes it a valuable compound for research and potential therapeutic applications .
生物活性
5-(Hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol; dihydrate; hydrochloride (commonly referred to as compound 1) is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H21NO3·HCl·2H2O
- CAS Number: 59606-05-2
- Molecular Weight: 273.79 g/mol
Pharmacological Properties
Research indicates that compound 1 exhibits various biological activities, including:
- Antidepressant Effects: Studies suggest that compound 1 may influence neurotransmitter systems. It has been shown to increase serotonin levels in animal models, which is significant for its potential use in treating depression .
- Antioxidant Activity: Compound 1 has demonstrated antioxidant properties in vitro, suggesting it may protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects: Preliminary studies indicate that compound 1 can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures .
The mechanisms through which compound 1 exerts its effects are still under investigation. However, several hypotheses have emerged:
- Serotonergic Modulation: The enhancement of serotonin levels may be due to the inhibition of serotonin reuptake or increased synthesis .
- Antioxidative Mechanisms: The antioxidant activity may involve the scavenging of free radicals and upregulation of endogenous antioxidant enzymes .
- Cytokine Regulation: By modulating cytokine production, compound 1 could affect various signaling pathways involved in inflammation and immune response .
Case Studies
Several studies have explored the biological activity of compound 1:
- Study on Antidepressant Activity:
- Antioxidant Efficacy Assessment:
- Inflammation Model:
Data Tables
特性
CAS番号 |
65860-38-0 |
|---|---|
分子式 |
C14H22ClNO3 |
分子量 |
287.78 g/mol |
IUPAC名 |
(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1 |
InChIキー |
GUXIVSFTPDBQRU-KYSPHBLOSA-N |
SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |
異性体SMILES |
CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl |
正規SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AA 497 HCl; AA-497 HCl; AA497 HCl; AA 497 hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















